N,N-Diethyl-4-methylpyridine-3-carboxamide
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Overview
Description
N,N-Diethyl-4-methylpyridine-3-carboxamide: is a chemical compound known for its unique structure and properties It belongs to the class of pyridine carboxamides, which are characterized by the presence of a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-methylpyridine-3-carboxamide typically involves the reaction of 4-methylpyridine-3-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide bond. The reaction mixture is refluxed under a nitrogen atmosphere to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N,N-Diethyl-4-methylpyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,N-Diethyl-4-methylpyridine-3-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N,N-Diethyl-4-methylpyridine-3-carboxamide: can be compared with other pyridine carboxamides such as N,N-Diethyl-3-methylpyridine-4-carboxamide and N,N-Diethyl-2-methylpyridine-3-carboxamide.
Uniqueness:
- The unique structural features of this compound, such as the position of the carboxamide group and the presence of diethyl substituents, contribute to its distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
60511-48-0 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-diethyl-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-4-13(5-2)11(14)10-8-12-7-6-9(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
LKTUVGIRCQUYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CN=C1)C |
Origin of Product |
United States |
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